4-Acetoxy-3-iodobenzoic acid

Overview

Description

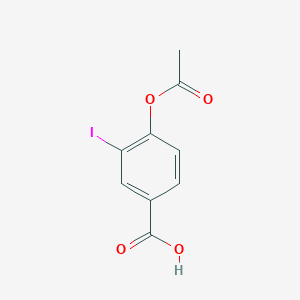

4-Acetoxy-3-iodobenzoic acid is an organic compound with the molecular formula C9H7IO4 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an acetoxy group, and the hydrogen atom at the third position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-3-iodobenzoic acid typically involves the iodination of 4-acetoxybenzoic acid. One common method includes the use of sodium periodate and iodine in the presence of acetic anhydride and acetic acid. The reaction is carried out at low temperatures, initially at 0°C, and then gradually warmed to 30-45°C. The reaction mixture is then quenched with ice water and treated with sodium sulfite to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The acetoxy group can be hydrolyzed to form the corresponding carboxylic acid, and the iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Oxidation and Reduction Reactions: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include 4-hydroxy-3-iodobenzoic acid and 4-acetoxybenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

4-Acetoxy-3-iodobenzoic acid is characterized by the following molecular attributes:

- Molecular Formula : C₉H₇IO₄

- Molecular Weight : 306.054 g/mol

- Purity : Typically available at high purity levels (≥98%) for research applications.

The compound features an acetoxy group, which enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions.

Applications in Organic Synthesis

- Reagent in Iodination Reactions :

- Synthesis of Iodonium Salts :

- Functionalization of Aromatic Compounds :

Medicinal Chemistry Applications

-

Anticancer Research :

- Studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against different cancer cell lines, demonstrating a concentration-dependent inhibition of cell growth. The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways.

-

Drug Development :

- The compound's structural features make it a candidate for developing new therapeutic agents. Its derivatives can be synthesized to enhance pharmacological properties, such as increased potency or reduced toxicity.

Material Science Applications

- Synthesis of Functional Polymers :

- Nanomaterial Fabrication :

Case Study 1: Anticancer Efficacy

In a comparative study on various benzoic acid derivatives, this compound exhibited notable anticancer activity with IC50 values ranging from 0.9 to 4.5 µM against specific cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Iodination Methodology

Research demonstrated an efficient method for ortho-iodination of benzoic acids using this compound as a precursor under mild conditions without additional catalysts. This approach not only simplified the reaction process but also improved yields significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-acetoxy-3-iodobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

4-Iodobenzoic Acid: Similar in structure but lacks the acetoxy group.

3-Iodobenzoic Acid: Similar in structure but the iodine atom is at the third position. It has different chemical properties and applications.

Uniqueness: 4-Acetoxy-3-iodobenzoic acid is unique due to the presence of both the acetoxy and iodine groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo specific substitution reactions and its use as an intermediate in complex syntheses highlight its importance in research and industry.

Biological Activity

4-Acetoxy-3-iodobenzoic acid (4AIB), a compound with the molecular formula C9H7IO4, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of 4AIB based on recent research findings.

Synthesis and Structural Characteristics

4AIB is synthesized through various methods, including coupling reactions involving benzofuran derivatives. Its structure features an acetoxy group and an iodine atom at the ortho position relative to the carboxylic acid group, which significantly influences its reactivity and biological properties .

1. Cytotoxicity

Studies have demonstrated that 4AIB exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that compounds related to 4AIB can inhibit the growth of human cancer cells such as KB and Hep-G2, with IC50 values ranging from 0.9 to 4.5 µM . This suggests that 4AIB and its derivatives may serve as potential anticancer agents.

2. Protein Degradation Pathways

Research indicates that 4AIB can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and could be targeted in aging-related diseases . In particular, compounds derived from benzoic acids have shown promise in activating cathepsins B and L, which are involved in protein degradation .

3. Antioxidant Properties

The antioxidant potential of 4AIB has also been explored, with studies suggesting that it may mitigate oxidative stress in cellular models. The ability to scavenge free radicals can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Biological Activity

The following table summarizes the biological activities of 4AIB compared to other benzoic acid derivatives:

| Compound | Cytotoxicity (IC50) | UPP Activation | ALP Activation | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 0.9 - 4.5 µM | Yes | Yes | Moderate |

| 3-Chloro-4-methoxybenzoic acid | Not reported | Yes | Yes | High |

| Other benzoic acid derivatives | Varies | Varies | Varies | Varies |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of various benzoic acid derivatives, 4AIB was tested against Hep-G2 liver cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent in oncology .

Case Study: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of 4AIB in models of oxidative stress-induced neurotoxicity. The findings suggested that treatment with 4AIB significantly reduced cell death and improved cell viability, indicating its potential role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetoxy-3-iodobenzoic acid, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzoic acid derivatives. A plausible route includes:

- Step 1 : Protection of the hydroxyl group in 4-hydroxybenzoic acid via acetylation using acetic anhydride under reflux conditions.

- Step 2 : Regioselective iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 50–80°C .

- Critical Parameters : Temperature control during iodination to avoid over-iodination, stoichiometric ratios of iodinating agents, and inert atmosphere to prevent oxidation. AI-driven retrosynthesis tools (e.g., Reaxys databases) can validate pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the acetoxy group (δ ~2.3 ppm for methyl protons) and iodine-induced deshielding in aromatic protons.

- HPLC : Assess purity (>95%) using a reverse-phase C18 column with UV detection at 254 nm.

- Melting Point Analysis : Compare observed mp (e.g., 150–155°C) with literature values to detect impurities .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Stable under dry, inert conditions but sensitive to hydrolysis of the acetoxy group in acidic/basic environments. Avoid exposure to moisture, heat (>40°C), and strong oxidizers .

- Storage : Store in amber glass vials under nitrogen at –20°C. Use desiccants to prevent hygroscopic degradation .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/water.

- Substrate Compatibility : The acetoxy group must remain stable under reaction conditions (60–80°C, 12–24 hours). Monitor by TLC for aryl-iodide consumption .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in 4-Acetoxybenzoic acid derivatives?

- Methodological Answer : Iodination at the 3-position is governed by:

- Electrophilic Aromatic Substitution (EAS) : The acetoxy group is a meta-directing substituent, favoring iodination at the 3-position.

- Steric Effects : Steric hindrance from the acetoxy group disfavors para-substitution. Computational modeling (DFT calculations) can map electron density to predict regioselectivity .

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys propose routes based on reaction databases.

- Transition State Analysis : Simulate iodination steps to identify energy barriers and optimal catalysts .

Q. What advanced analytical techniques resolve structural ambiguities in iodinated benzoic acid derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve iodine positioning and crystal packing effects.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₇IO₄) with <2 ppm error.

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) with dose ranges (1–100 μM).

- Enzyme Inhibition Studies : Screen against COX-2 or kinases, ensuring solubility in DMSO/PBS buffers (<0.1% DMSO). Include positive controls (e.g., aspirin for COX-2) .

Q. How can conflicting literature data on reaction yields or stability be reconciled?

- Methodological Answer :

- Reproducibility Checks : Validate reported conditions (solvent purity, catalyst lot).

- Sensitivity Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) .

Q. What strategies mitigate decomposition during functional group interconversion (e.g., acetoxy hydrolysis)?

Properties

IUPAC Name |

4-acetyloxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVAJZPUBLUNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473867 | |

| Record name | 4-ACETOXY-3-IODOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190067-59-5 | |

| Record name | 4-ACETOXY-3-IODOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.